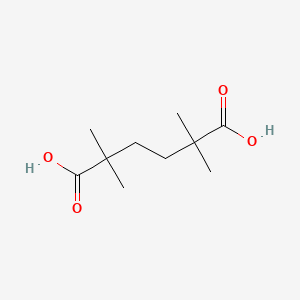
2,2,5,5-TETRAMETHYLHEXANEDIOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethylhexanedioic acid is an organic compound with the molecular formula C10H18O4 It is a dicarboxylic acid characterized by the presence of four methyl groups attached to the hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethylhexanedioic acid typically involves the oxidation of 2,2,5,5-tetramethylhexane. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
2,2,5,5-Tetramethylhexane+2KMnO4+2H2SO4→2,2,5,5-Tetramethylhexanedioic acid+2MnO2+2K2SO4+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative oxidizing agents such as ozone (O3) or hydrogen peroxide (H2O2) may be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of smaller carboxylic acids or carbon dioxide.
Reduction: Reduction of the carboxylic groups can yield the corresponding alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Smaller carboxylic acids or carbon dioxide.
Reduction: 2,2,5,5-Tetramethylhexanediol.
Substitution: Esters or amides of this compound.
Scientific Research Applications
2,2,5,5-Tetramethylhexanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which 2,2,5,5-tetramethylhexanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adipic Acid: A dicarboxylic acid with a similar hexanedioic acid backbone but without the methyl groups.
Pimelic Acid: Another dicarboxylic acid with a longer carbon chain and no methyl groups.
Suberic Acid: A dicarboxylic acid with an eight-carbon chain and no methyl groups.
Uniqueness
2,2,5,5-Tetramethylhexanedioic acid is unique due to the presence of four methyl groups, which impart distinct steric and electronic properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
4916-85-2 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2,2,5,5-tetramethylhexanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-9(2,7(11)12)5-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
InChI Key |
ZNMDSQBHOLGTPA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C)(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(CCC(C)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



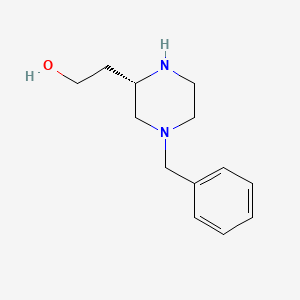
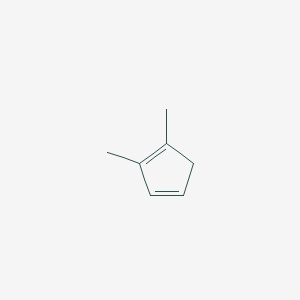
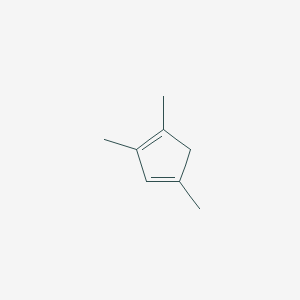


![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)
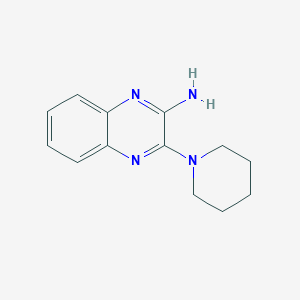




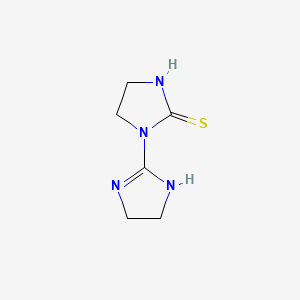
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3190865.png)
